Ioversol Achieves the Lowest Overall Acute Adverse Reaction Rate Among Seven LOCM Agents in Large-Scale Meta-Analysis
A systematic review and meta-analysis of 32 studies (n=1,133,514 patients) comparing nonionic LOCM agents found that ioversol demonstrated the lowest pooled overall acute adverse reaction (AAR) rate of 0.34%, substantially lower than iohexol (0.52%), iopamidol (1.03%), and iopromide (0.66%) [1]. This represents a 35% relative risk reduction compared to iohexol and a 67% reduction compared to iopamidol.
| Evidence Dimension | Overall acute adverse reaction (AAR) rate |
|---|---|
| Target Compound Data | 0.34% |
| Comparator Or Baseline | iohexol 0.52%, iobitridol 0.54%, iopromide 0.66%, iopamidol 1.03%, iomeprol 1.38% |
| Quantified Difference | ioversol 0.34% vs. iopamidol 1.03% (difference: -0.69 percentage points, 67% relative reduction) |
| Conditions | Meta-analysis of 32 peer-reviewed studies with intravascular LOCM administration (IA, IV, or both); Newcastle-Ottawa Scale quality assessment (good to fair). |
Why This Matters
Lower overall AAR rates directly reduce patient monitoring burden and potential intervention costs, making ioversol a financially and clinically prudent formulary selection for high-volume imaging centers.
- [1] Wei Y, Jiang X, Hibberd M, Sampedro Fromont A, Rautenbach J. (2025). Estimating the Rate of Acute Adverse Reactions to Non-Ionic Low-Osmolar Contrast Media: A Systematic Review and Meta-Analysis. ECR 2025, C-27912. DOI: 10.26044/ecr2025/C-27912. View Source
